Cyclopentadienyl(methylcyclopentadienyl)iron
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Description
Cyclopentadienyl(methylcyclopentadienyl)iron is a coordination complex of iron and cyclopentadienyl groups . It’s a type of organometallic compound where the cyclopentadienyl ligands almost invariably bind to metals in a pentahapto (η5-) bonding mode .
Synthesis Analysis
The synthesis of Cyclopentadienyl(methylcyclopentadienyl)iron involves the use of substituted cyclopentadienyl carbinols and transition metal hydroxides through β-carbon elimination . The half-sandwich metallocenes of late transition metals can be readily synthesized by deprotonative complexation of cyclopentadiene with metal halide [M-X] through the elimination of HX .Molecular Structure Analysis
The molecular structure of Cyclopentadienyl(methylcyclopentadienyl)iron involves a pentahapto (η5-) bonding mode where all 5 carbon atoms of a Cp ligand are bound to the metal . The M–Cp bonding arises from overlap of the five π molecular orbitals of the Cp ligand with the s, p, and d orbitals on the metal .Safety And Hazards
Future Directions
The future directions in the field of Cyclopentadienyl(methylcyclopentadienyl)iron research involve the development of new methods for the synthesis of substituted cyclopentadienes and pentafulvenes . The complexation of these cyclopentadienes and pentafulvenes with late transition metals, and the applications of the synthesized late transition metal half-sandwich metallocenes to catalytic reactions are areas of ongoing research .
properties
IUPAC Name |
cyclopentane;iron;2-methylcyclopenta-1,3-diene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7.C5H5.Fe/c1-6-4-2-3-5-6;1-2-4-5-3-1;/h2-5H,1H3;1-5H;/q-1;-5; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSJZTVOKYJFPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[CH-]C=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Fe-6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl ferrocene | |
CAS RN |
1271-44-9 |
Source
|
Record name | Cyclopentadienyl(methylcyclopentadienyl)iron | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001271449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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